molecular formula C12H20N2O6 B1527977 6-Oxa-1-azaspiro[3.3]heptane hemioxalate CAS No. 1380571-72-1

6-Oxa-1-azaspiro[3.3]heptane hemioxalate

Cat. No. B1527977
CAS RN: 1380571-72-1
M. Wt: 288.3 g/mol
InChI Key: UMKDEMSXCWMHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a chemical compound that is used in various applications . It is also known by several synonyms such as 6-oxa-1-azaspiro 3.3 heptane oxalate 2:1, 6-oxa-1-azaspiro 3.3 heptane hemioxalate, and bis 6-oxa-1-azaspiro 3.3 heptane oxalate .


Molecular Structure Analysis

The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate is represented by the InChI code 1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate include a molecular weight of 288.3 . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Intermediates

The compound “6-Oxa-1-azaspiro[3.3]heptane hemioxalate” is used as an intermediate in pharmaceutical synthesis . It plays a crucial role in the production of various drugs, contributing to the structural complexity and functional diversity of pharmaceutical products.

Drug Development

The 6-oxa-2-azaspiro[3.3]heptane fragment, which is a part of the “6-Oxa-1-azaspiro[3.3]heptane hemioxalate” structure, has been used as a building block for new drug candidates . This moiety has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Chemical Synthesis

The compound is used in chemical synthesis, particularly in the creation of three-dimensionally shaped heterocyclic ring systems . These systems are of growing interest in the field of chemical synthesis due to their potential applications in various areas of research and industry.

Bioprocessing

“6-Oxa-1-azaspiro[3.3]heptane hemioxalate” is used in bioprocessing . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs.

Cell Culture and Transfection

The compound is used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells, and it’s a common technique in molecular biology. Cell culture, on the other hand, is the process of growing cells under controlled conditions, and it’s widely used in cellular biology.

Electrophoresis, Western Blotting, and ELISA

“6-Oxa-1-azaspiro[3.3]heptane hemioxalate” is used in electrophoresis, Western blotting, and ELISA . These are common techniques in molecular biology and biochemistry for separating proteins, detecting specific proteins in a sample, and measuring antibodies and antigens, respectively.

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate is not specified in the search results. It is noted that this compound is used as an intermediate in pharmaceutical and chemical synthesis .

Safety and Hazards

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is associated with several safety hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDEMSXCWMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744344
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.3]heptane hemioxalate

CAS RN

1380571-72-1
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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